2-(3-bromophenyl)-1H-imidazole
Overview
Description
2-(3-Bromophenyl)-1H-imidazole is an organic compound that belongs to the class of imidazoles, which are heterocyclic aromatic organic compounds. This compound features a bromine atom attached to the phenyl ring at the third position and an imidazole ring. Imidazoles are known for their wide range of biological activities and are often used in medicinal chemistry for the development of pharmaceuticals.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(3-bromophenyl)-1H-imidazole typically involves the reaction of 3-bromobenzylamine with glyoxal in the presence of ammonium acetate. This reaction proceeds through the formation of an intermediate Schiff base, which cyclizes to form the imidazole ring. The reaction conditions usually involve heating the mixture at elevated temperatures to facilitate the cyclization process.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of catalysts and solvents that are environmentally benign can be employed to make the process more sustainable.
Chemical Reactions Analysis
Types of Reactions: 2-(3-Bromophenyl)-1H-imidazole can undergo various types of chemical reactions, including:
Electrophilic Aromatic Substitution: The bromine atom on the phenyl ring can be substituted by other electrophiles under suitable conditions.
Nucleophilic Substitution: The imidazole ring can participate in nucleophilic substitution reactions, particularly at the nitrogen atoms.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Electrophilic Aromatic Substitution: Reagents such as bromine (Br2) in the presence of a catalyst like iron(III) bromide (FeBr3) can be used.
Nucleophilic Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can be employed.
Oxidation and Reduction: Oxidizing agents like potassium permanganate (KMnO4) and reducing agents like lithium aluminum hydride (LiAlH4) are commonly used.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, electrophilic aromatic substitution can lead to the formation of various substituted phenyl derivatives, while nucleophilic substitution can yield imidazole derivatives with different substituents at the nitrogen atoms.
Scientific Research Applications
2-(3-Bromophenyl)-1H-imidazole has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: It is investigated for its potential use in the development of pharmaceuticals, particularly as an antifungal agent.
Industry: The compound can be used in the synthesis of materials with specific properties, such as polymers and dyes.
Mechanism of Action
The mechanism of action of 2-(3-bromophenyl)-1H-imidazole involves its interaction with specific molecular targets. For example, in biological systems, the compound can interact with enzymes and receptors, leading to the inhibition of their activity. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
2-Phenyl-1H-imidazole: Lacks the bromine atom, which can significantly alter its chemical and biological properties.
2-(4-Bromophenyl)-1H-imidazole: The bromine atom is attached at the fourth position of the phenyl ring, leading to different reactivity and properties.
2-(3-Chlorophenyl)-1H-imidazole: Contains a chlorine atom instead of bromine, which can affect its reactivity and biological activity.
Uniqueness: 2-(3-Bromophenyl)-1H-imidazole is unique due to the presence of the bromine atom at the third position of the phenyl ring. This structural feature can influence its reactivity, making it suitable for specific chemical reactions and applications. Additionally, the bromine atom can enhance the compound’s biological activity, making it a valuable compound for medicinal chemistry research.
Properties
IUPAC Name |
2-(3-bromophenyl)-1H-imidazole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrN2/c10-8-3-1-2-7(6-8)9-11-4-5-12-9/h1-6H,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NVNCBJALMQWYAO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)C2=NC=CN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00680745 | |
Record name | 2-(3-Bromophenyl)-1H-imidazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00680745 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
937013-66-6 | |
Record name | 2-(3-Bromophenyl)-1H-imidazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00680745 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-(3-bromophenyl)-1H-imidazole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does 2-(3-bromophenyl)-1H-imidazole-4,5-dicarboxylic acid contribute to the structure of the cadmium(II) polymer described in the research?
A1: The research focuses on a 1D cadmium(II) polymer synthesized using this compound-4,5-dicarboxylic acid (m-BrPhH3IDC) as a building block []. This organic ligand plays a crucial role in forming the polymer's structure. Specifically, m-BrPhH3IDC coordinates with cadmium(II) ions to create tetranuclear square [Cd2(m-BrPhHIDC)2] units, which act as secondary building units within the polymer chain []. These units are then bridged by 4,4′-bipyridine molecules, resulting in the final 1D polymeric structure.
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